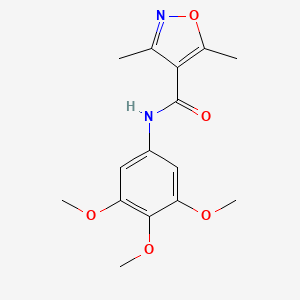![molecular formula C17H21N3O4 B5100793 5-(methoxymethyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide](/img/structure/B5100793.png)
5-(methoxymethyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methoxymethyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide is a chemical compound that belongs to the class of furan derivatives. It has been found to have potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of 5-(Methoxymethyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for breaking down acetylcholine, which is a neurotransmitter involved in various physiological processes, including memory and muscle movement. By inhibiting these enzymes, 5-(Methoxymethyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Methoxymethyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide are primarily related to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. By increasing the levels of acetylcholine in the brain, it has been shown to improve cognitive function, particularly in individuals with Alzheimer's disease. It has also been found to have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.
実験室実験の利点と制限
The advantages of using 5-(Methoxymethyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide in lab experiments include its potential as a candidate for the treatment of neurological disorders and its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
For research on 5-(Methoxymethyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide include:
1. Further investigation of its mechanism of action and potential side effects.
2. Development of more efficient and cost-effective synthesis methods.
3. Exploration of its potential applications in the treatment of other neurological disorders.
4. Investigation of its potential as a candidate for drug delivery systems.
5. Examination of its potential as a therapeutic agent for other diseases, such as cancer and autoimmune disorders.
Conclusion
5-(Methoxymethyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide is a chemical compound that has potential applications in scientific research, particularly in the field of biochemistry and pharmacology. Its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential applications in other areas of medicine.
合成法
The synthesis of 5-(Methoxymethyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide is a multi-step process that involves the use of various chemical reagents and solvents. The general method involves the reaction of 2-(4-morpholinyl)-3-pyridinylmethanol with furan-2-carbaldehyde in the presence of a base catalyst to form the intermediate compound, which is then reacted with methoxymethyl chloride to yield the final product.
科学的研究の応用
5-(Methoxymethyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-furamide has been found to have potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
5-(methoxymethyl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-22-12-14-4-5-15(24-14)17(21)19-11-13-3-2-6-18-16(13)20-7-9-23-10-8-20/h2-6H,7-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVXPBDDWXZUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)NCC2=C(N=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5100712.png)
![5,5'-[2,2-propanediylbis(4,1-phenyleneoxy)]bis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5100714.png)
![1-{4-[2-(diethylamino)ethyl]-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5100719.png)
![4-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B5100733.png)
![4-(3-chlorophenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5100734.png)
![1-acetyl-4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5100737.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-5-methoxy-N,N-dimethyl-2-nitroaniline](/img/structure/B5100742.png)
![2-bromo-6-methoxy-4-[(2-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5100743.png)

![3-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B5100755.png)
![N,7-bis(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5100770.png)
![1-amino-3-(4-methoxyphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5100783.png)

![4-{[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]diazenyl}benzoic acid](/img/structure/B5100807.png)